2-Bromophenyl 2-bromobenzoate 2-Bromophenyl 2-bromobenzoate
Brand Name: Vulcanchem
CAS No.: 161889-88-9
VCID: VC21280957
InChI: InChI=1S/C13H8Br2O2/c14-10-6-2-1-5-9(10)13(16)17-12-8-4-3-7-11(12)15/h1-8H
SMILES: C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Br)Br
Molecular Formula: C13H8Br2O2
Molecular Weight: 356.01 g/mol

2-Bromophenyl 2-bromobenzoate

CAS No.: 161889-88-9

Cat. No.: VC21280957

Molecular Formula: C13H8Br2O2

Molecular Weight: 356.01 g/mol

* For research use only. Not for human or veterinary use.

2-Bromophenyl 2-bromobenzoate - 161889-88-9

Specification

CAS No. 161889-88-9
Molecular Formula C13H8Br2O2
Molecular Weight 356.01 g/mol
IUPAC Name (2-bromophenyl) 2-bromobenzoate
Standard InChI InChI=1S/C13H8Br2O2/c14-10-6-2-1-5-9(10)13(16)17-12-8-4-3-7-11(12)15/h1-8H
Standard InChI Key CCPCQNFDILREJB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Br)Br
Canonical SMILES C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Br)Br

Introduction

Chemical Structure and Fundamental Properties

2-Bromophenyl 2-bromobenzoate consists of a 2-bromobenzoate moiety esterified with 2-bromophenol. This arrangement creates a molecule with bromine atoms positioned at the ortho positions of both aromatic rings. The compound features an ester linkage connecting the two brominated phenyl groups.

Basic Identification Data

The compound is characterized by the following key identifiers:

ParameterValue
CAS Number161889-88-9
Molecular FormulaC₁₃H₈Br₂O₂
Molecular Weight356.01 g/mol
IUPAC Name(2-bromophenyl) 2-bromobenzoate
Canonical SMILESC1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Br)Br
InChIInChI=1S/C13H8Br2O2/c14-10-6-2-1-5-9(10)13(16)17-12-8-4-3-7-11(12)15/h1-8H
InChI KeyCCPCQNFDILREJB-UHFFFAOYSA-N

The structure consists of two aromatic rings connected by an ester functional group (-COO-), with bromine atoms at the ortho positions of both rings .

Structural Features

The compound's structure can be visualized as follows:

  • A 2-bromobenzoyl group (where a bromine atom is positioned at the 2-position of the benzoyl moiety)

  • An ester linkage (carboxylate group)

  • A 2-bromophenyl group (where a bromine atom is at the 2-position of the phenyl ring)

This arrangement results in a molecule with particular steric and electronic properties due to the positioning of the relatively large bromine atoms near the ester linkage.

Physical and Chemical Properties

Based on the compound's structure, several properties can be inferred, though specific experimental data is limited in the available literature.

Solubility Profile

Ester compounds with aromatic rings and halogen substituents typically demonstrate good solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate, while exhibiting poor solubility in water due to their predominantly hydrophobic nature.

Spectroscopic Properties

The compound would demonstrate characteristic spectroscopic patterns:

  • In ¹H NMR, the aromatic protons would appear in the region of δ 7-8 ppm

  • In ¹³C NMR, the carbonyl carbon of the ester would typically appear around δ 165-170 ppm

  • In infrared spectroscopy, a strong C=O stretching band would be expected around 1730-1750 cm⁻¹

Comparative Analysis with Related Compounds

The literature contains information on several related brominated aromatic esters that may help contextualize the properties and potential applications of 2-bromophenyl 2-bromobenzoate.

2-Amino-2-oxoethyl 4-bromobenzoate

This related compound has been synthesized with a yield of 86% through the reaction of sodium salt of p-bromobenzoic acid with chloroacetamide in DMF. Unlike our target compound, this molecule has the bromine in the para position of one ring and contains an amide functionality .

2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate

This compound features bromine atoms in the para position of both aromatic rings, unlike our target compound where they are in the ortho positions. It has been synthesized with a high yield (91.37%) and crystallizes in a structure where molecules form two-dimensional layers connected by C-H⋯O hydrogen bonds .

Structural Implications

The positioning of bromine atoms at the ortho positions in 2-bromophenyl 2-bromobenzoate, as opposed to para positions in these related compounds, would likely result in:

  • Increased steric hindrance around the ester linkage

  • Different crystal packing patterns

  • Potentially altered reactivity patterns

  • Different melting points and solubility characteristics

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